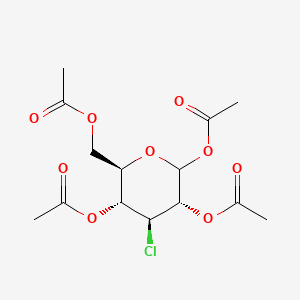

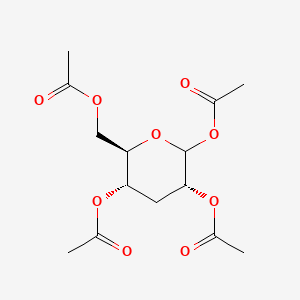

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

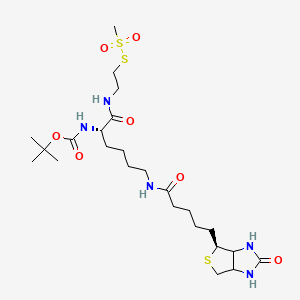

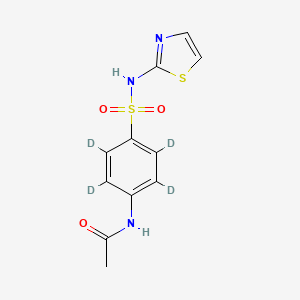

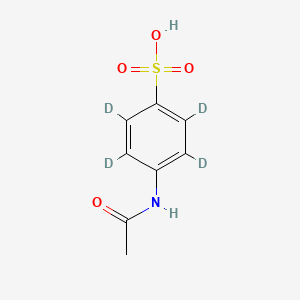

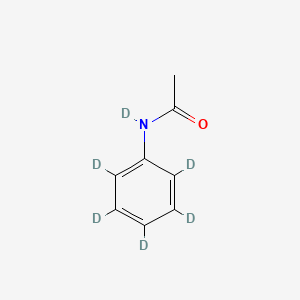

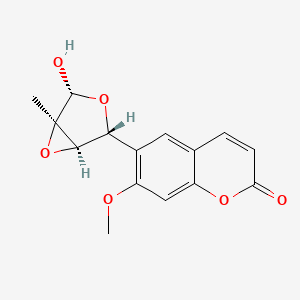

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is a compound mainly used in the biomedical industry for research purposes . It is commonly employed as a building block for the synthesis of various carbohydrates, glycosides, and glycoconjugates .

Synthesis Analysis

This compound has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . These studies worked towards a stable noeuromycin analog with a D-manno configuration .Molecular Structure Analysis

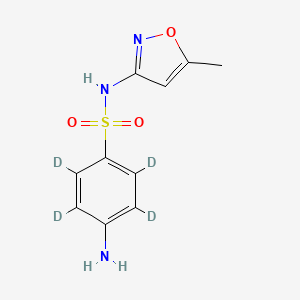

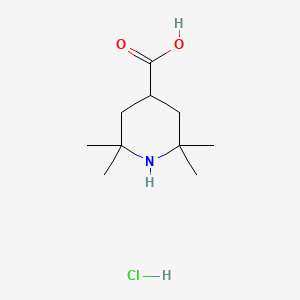

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” contains a total of 36 bonds; 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 carbonate (-thio) derivative, and 4 ethers (aliphatic) . It contains a total of 34 atoms; 16 Hydrogen atoms, 11 Carbon atoms, and 7 Oxygen atoms .Chemical Reactions Analysis

The unique chemical structure of this compound allows it to selectively mask drug molecules, enhancing their therapeutic effectiveness and reducing off-target side effects .Physical And Chemical Properties Analysis

The molecular formula of “Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is C11H16O7 . Further physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Sugar Carbonates

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is used in the synthesis of sugar carbonates. The process involves the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester . This compound plays a crucial role in the preparation of sugar carbonates, which have various applications in the field of organic chemistry .

Proteomics Research

This compound is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and “Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” can be used to study protein interactions and dynamics .

Biomedical Industry

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is commonly employed as a building block for the synthesis of various carbohydrates, glycosides, and glycoconjugates in the biomedical industry . These compounds have a wide range of applications, including drug delivery, vaccine development, and as diagnostic tools .

Glycoside Synthesis

This compound is used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides, which can be activated by enzyme hydrolysis .

Carbohydrate Research

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is used in carbohydrate research . Carbohydrates are essential biomolecules that play many important roles in living organisms, including energy storage and providing structure to cells .

Glycoconjugate Synthesis

This compound is used in the synthesis of glycoconjugates . Glycoconjugates are compounds consisting of a carbohydrate and a non-carbohydrate joined covalently. They are very important in biological systems and are involved in cell-cell interactions, including cell adhesion, cell trafficking, and immune response .

Mécanisme D'action

Target of Action

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is primarily used in the biomedical industry for research purposes . It is commonly employed as a building block for the synthesis of various carbohydrates, glycosides, and glycoconjugates . .

Mode of Action

It is utilized during α-mannosides synthesis , suggesting that it may interact with enzymes or other molecules involved in this process.

Biochemical Pathways

The compound plays a role in the synthesis of α-mannosides , which are involved in various biological processes, including protein glycosylation and cellular communication.

Result of Action

Given its role in the synthesis of α-mannosides , it can be inferred that it may influence the structure and function of glycosylated proteins.

Propriétés

IUPAC Name |

(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBQFHZQVYTGA-DFTQBPQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)OC)OC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)